An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluoroacetophenone
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoroacetophenone is a halogenated aromatic ketone that serves as a crucial intermediate in the fields of medicinal chemistry and organic synthesis.[1][2][3] Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, imparts specific reactive properties that make it a valuable building block for the synthesis of a wide range of bioactive molecules and complex organic compounds.[1][3] The presence of the fluorine atom can significantly influence the electronic properties of the molecule, while the bromine atom provides a versatile handle for various cross-coupling and substitution reactions.[4] This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Bromo-2-fluoroacetophenone, along with detailed experimental protocols for their determination and a representative synthetic workflow.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Bromo-2-fluoroacetophenone. It is important to note that while some data for the specific 4-bromo-2-fluoro isomer is available, other data points, such as the boiling point, are reported for the isomeric 2-bromo-4'-fluoroacetophenone and should be considered as an approximation.
| Property | Value | Source(s) |
| Chemical Structure | ||
| Molecular Formula | C₈H₆BrFO | [5][6] |
| Molecular Weight | 217.04 g/mol | [5][6] |
| CAS Number | 625446-22-2 | [5] |
| Physical Form | Solid, white to almost white powder or lump | [1] |
| Melting Point | 23 °C | [1] |
| Boiling Point | 150 °C at 12 mmHg (for 2-Bromo-4'-fluoroacetophenone) | |
| Solubility | Likely has low solubility in polar solvents like water and higher solubility in non-polar organic solvents such as chloroform, toluene, and dichloromethane, based on the properties of similar bromo- and fluoro-substituted acetophenones. | [2] |
| InChI Key | ASKFCSCYGAFWAB-UHFFFAOYSA-N | [5] |
| SMILES | BrC1=CC(F)=C(C(C)=O)C=C1 | [5] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physicochemical properties. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of 4-Bromo-2-fluoroacetophenone.
Determination of Melting Point
The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a pure substance.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Ensure the sample of 4-Bromo-2-fluoroacetophenone is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
Determination of Boiling Point (for related isomers)
The boiling point is a key physical constant for a liquid. For a solid with a low melting point like 4-Bromo-2-fluoroacetophenone, a distillation-based method under reduced pressure is appropriate to prevent decomposition at higher temperatures. The following is a general procedure for determining the boiling point of a related liquid isomer, which can be adapted for vacuum distillation.
Apparatus:
-
Distillation apparatus (round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask)
-
Heating mantle
-
Vacuum pump and pressure gauge
-
Boiling chips or a magnetic stirrer
Procedure:
-
Place a small volume of the liquid sample (e.g., a purified isomer of bromo-fluoroacetophenone) into the round-bottom flask along with a few boiling chips.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum pump and carefully reduce the pressure to the desired level (e.g., 12 mmHg).
-
Begin heating the sample gently with the heating mantle.
-
Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
Determination of Solubility
Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.
Apparatus:
-
Test tubes and rack
-
Vortex mixer or shaker
-
Analytical balance
-
Graduated cylinders or pipettes
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure (Qualitative):
-
Add approximately 10-20 mg of 4-Bromo-2-fluoroacetophenone to a series of test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Vigorously agitate each tube using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
-
Visually inspect each tube to determine if the solid has completely dissolved.
-
Classify the solubility as soluble, partially soluble, or insoluble for each solvent.
Procedure (Quantitative):
-
Prepare a saturated solution of 4-Bromo-2-fluoroacetophenone in a specific solvent at a controlled temperature by adding an excess of the solid to the solvent and stirring for an extended period to ensure equilibrium.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Take a known volume of the clear filtrate and evaporate the solvent completely.
-
Weigh the remaining solid residue.
-
Calculate the solubility in terms of grams per 100 mL or moles per liter of the solvent.
Synthetic Workflow
Caption: A logical workflow for the synthesis and purification of 4-Bromo-2-fluoroacetophenone.
Conclusion
4-Bromo-2-fluoroacetophenone is a valuable chemical intermediate with distinct physicochemical properties that make it suitable for a variety of applications in research and development, particularly in the synthesis of pharmaceuticals. This guide has provided a summary of its key properties, standardized protocols for their experimental determination, and a representative synthetic workflow. Further research into the specific biological activities of derivatives of this compound will continue to highlight its importance in the field of drug discovery.
